molecular formula C30H42O7 B1246033 Ganoderic Acid Lm2 CAS No. 508182-41-0

Ganoderic Acid Lm2

Cat. No. B1246033
M. Wt: 514.6 g/mol
InChI Key: YVIVANDTNNUXRH-LEWHDHFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic Acid Lm2 is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum, a well-known medicinal mushroom. This compound is part of a larger group of ganoderic acids, which are highly oxygenated triterpenoids. These compounds are of significant interest due to their biological activities, including anti-tumor, hepatoprotective, and immunomodulatory effects. Ganoderic Acid Lm2 has been identified alongside other triterpenes, contributing to the pharmacological profile of Ganoderma lucidum extracts. It is noteworthy for its potent enhancement of ConA-induced mice splenocytes proliferation in vitro, indicating potential immunomodulatory properties (Luo, Zhao, & Lin, 2002).

Synthesis Analysis

The biosynthesis of ganoderic acids, including Ganoderic Acid Lm2, involves several key enzymes and pathways. Cytochrome P450 enzymes from Ganoderma lucidum, such as CYP512U6, play a crucial role in the hydroxylation of ganoderic acids, a step critical for their biosynthesis. This process is part of the more extensive metabolic pathways of terpenoids in fungi, which also involves other enzymes like 3-keto sterol reductase from yeast for specific modifications. These enzymatic pathways contribute to the structural diversity of ganoderic acids observed in Ganoderma lucidum (Yang et al., 2018).

Molecular Structure Analysis

Ganoderic Acid Lm2's structure is characterized by its lanostane skeleton, which is a common feature among triterpenoids. This compound, specifically named (23S) 7α, -dihydroxy-3, 11, 15-trioxo-5α-lanosta-8, 24-dien-26-oic acid, showcases a variety of functional groups, including hydroxyl and oxo groups, that contribute to its biological activity. The molecular structure elucidates the compound's potential interactions with biological targets, underlying its pharmacological effects (Luo, Zhao, & Lin, 2002).

Chemical Reactions and Properties

Ganoderic acids undergo various chemical reactions, including oxidation and reduction, facilitated by enzymes such as cytochrome P450s. These reactions are crucial for the biosynthesis and functional diversification of ganoderic acids. The chemical properties of Ganoderic Acid Lm2, such as its solubility and reactivity, are influenced by its functional groups, contributing to its biological activity and interaction with cellular components. The enzymatic modifications, including hydroxylation, significantly impact the pharmacological properties of these compounds (Yang et al., 2018).

Physical Properties Analysis

While specific details on the physical properties of Ganoderic Acid Lm2, such as melting point, solubility, and crystalline structure, are not directly provided in the available literature, these characteristics are generally influenced by the molecular structure. The lanostane skeleton and the distribution of hydroxyl and oxo groups across the molecule would affect its physical state, solubility in various solvents, and interactions with biological molecules, playing a role in its medicinal properties.

Chemical Properties Analysis

The chemical properties of Ganoderic Acid Lm2 are characterized by its reactivity and interactions with biological molecules. The presence of multiple functional groups allows for potential hydrogen bonding, hydrophobic interactions, and reactivity towards nucleophiles. These interactions are fundamental to the compound's biological activities, including its immunomodulatory effects, by influencing cell signaling pathways and potentially binding to specific protein targets. The compound's ability to enhance splenocytes proliferation suggests that its chemical properties facilitate modulation of immune responses (Luo, Zhao, & Lin, 2002).

Scientific Research Applications

Cancer Treatment Enhancement

Ganoderic acids, including Ganoderic Acid Lm2, have shown potential in enhancing cancer treatment. Specifically, Ganoderic Acid A, a related compound, was found to inhibit the JAK-STAT3 signaling pathway, thereby sensitizing HepG2 liver cancer cells to cisplatin, a common chemotherapeutic agent (Yao, Li, Xu, & Lü, 2012). Similarly, Ganoderic Acid DM induced DNA damage, cell cycle arrest, and apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent (Wu et al., 2012).

Biosynthetic Pathways

Research on the biosynthetic pathways of ganoderic acids like Ganoderic Acid Lm2 is crucial for understanding their production and potential modifications for therapeutic use. For instance, the study of a cytochrome P450 gene from Ganoderma lucidum has shed light on the biosynthesis of ganoderic acids (Yang et al., 2018).

Hepatoprotective Properties

Ganoderic acids have been explored for their hepatoprotective effects. A study demonstrated that ganoderic acid-loaded solid lipid nanoparticles significantly restored levels of serum hepatic markers and antioxidant enzymes in a model of hepatotoxicity (Shafique et al., 2019).

Anti-Diabetic Effects

Ganoderic Acid Lm2 and related compounds have been investigated for their potential in treating diabetes. A study highlighted the protective effect of ganoderic acid against streptozotocin-induced diabetes and inflammation in rats (Ren, 2019).

Antiviral Properties

Ganoderic acids have shown efficacy against viruses like HIV-1. A study identified compounds from Ganoderma lucidum, including ganoderic acids, that inhibited HIV-1 protease, a key enzyme in the life cycle of the virus (El-mekkawy et al., 1998).

Mechanisms of Action

Understanding the molecular mechanisms of ganoderic acids is crucial for their therapeutic application. A review focused on the pharmacological activities and potential applications of various ganoderic acids, including Acid Lm2, in functional foods and nutraceuticals (Liang et al., 2019).

Safety And Hazards

The safety data sheet for Ganoderic Acid Lm2 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on Ganoderic Acid Lm2 and other ganoderic acids include determining the basis of diversification of different types of ganoderic acids isolated with different bioactivities . There is also interest in exploring viable avenues for hyper-production of ganoderic acids .

properties

IUPAC Name

(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVANDTNNUXRH-LEWHDHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganoderic Acid Lm2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
C Liang, D Tian, Y Liu, H Li, J Zhu, M Li, M Xin… - European Journal of …, 2019 - Elsevier
Ganoderma lucidum is a multi-purpose plant medicine that is homologous to functional food. The most attractive properties of G. lucidum are its immunomodulatory and antitumour …
Number of citations: 139 www.sciencedirect.com
T Nakagawa, Q Zhu, S Tamrakar, Y Amen… - Journal of natural …, 2018 - Springer
… 1a Ganoderic acid A, 1b ganoderic acid B, 1c ganoderic acid C1, 1d ganoderic acid C2, 1e ganoderic acid C6, 1f ganoderic acid K, 1g ganoderic acid LM2, 1h ganoderic acid H, 2a …
Number of citations: 30 link.springer.com
J Luo, YY Zhao, ZB Lin - Journal of Asian natural products research, 2002 - Taylor & Francis
… lucidum, we have isolated and characterized a new triterpene, named ganoderic acid LM2 (5) and a known triterpene, ganoderic acid 1 (4) using spectroscopic methods. In this paper, …
Number of citations: 33 www.tandfonline.com
S Baby, AJ Johnson, B Govindan - Phytochemistry, 2015 - Elsevier
Ganoderma is a genus of medicinal mushrooms. This review deals with secondary metabolites isolated from Ganoderma and their biological significance. Phytochemical studies over …
Number of citations: 379 www.sciencedirect.com
S Sakamoto, T Kohno, K Shimizu, H Tanaka… - Planta …, 2016 - thieme-connect.com
Ganoderma is a genus of medicinal mushroom traditionally used for treating various diseases. Ganoderic acid A is one of the major bioactive Ganoderma triterpenoids isolated from …
Number of citations: 9 www.thieme-connect.com
BS Gill, S Kumar, Navgeet - Interdisciplinary Sciences: Computational Life …, 2018 - Springer
… Molecular docking revealed the interaction during binding of other best isoforms with Gscore such as ganodermanontriol (−8.088) ganoderic Acid Lm2 (−7.78) with the involvement of …
Number of citations: 13 link.springer.com
KK Sharma, B Singh, S Mujwar… - Current computer-aided …, 2020 - ingentaconnect.com
Introduction: Intermediate covalent complex of DNA-Topoisomerase II enzyme is the most promising target of the anticancer drugs to induce apoptosis in cancer cells. Currently, …
Number of citations: 34 www.ingentaconnect.com
SK Kaushal, K Shailesh, S Brijendra… - Research Journal of …, 2019 - researchgate.net
The world population is at major risk of obesity and overweight, leading to various chronic implications at later stages like cardiovascular diseases, diabetes and sometimes cancers. …
Number of citations: 3 www.researchgate.net
BS Gill, S Kumar, Navgeet - Tumor Biology, 2017 - journals.sagepub.com
Lung cancer causes huge mortality worldwide, and targeting new pathway may provide an alternative in modulating signaling in cancer. Nuclear factor erythroid 2–related factor 2 is the …
Number of citations: 11 journals.sagepub.com
T Hai-Bang, K Shimizu - Phytochemistry letters, 2015 - Elsevier
… A); however, ganoderic acid C1 and ganoderic acid LM2 also differ by a double bond at the … acid C1) to >1.000 mM (in ganoderic acid LM2). A double bond inside the tetracyclic ring …
Number of citations: 25 www.sciencedirect.com

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